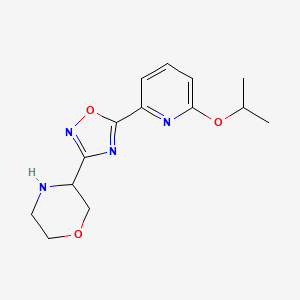
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a 1,2,4-oxadiazole ring, and a pyridine ring substituted with an isopropoxy group. These structural elements contribute to its diverse chemical reactivity and potential utility in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-isopropoxypyridine derivative, which is then subjected to cyclization with appropriate reagents to form the 1,2,4-oxadiazole ring. The final step involves the introduction of the morpholine ring through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. Industrial methods also emphasize the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromopyridin-2-yl)morpholine: Shares the morpholine and pyridine rings but lacks the oxadiazole ring.
6-Isopropoxy-1H-indol-5-yl)oxy)pyridin-2-amine: Contains a pyridine ring with an isopropoxy group but differs in the other ring structures.
Uniqueness
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C14H18N4O3 |
|---|---|
Poids moléculaire |
290.32 g/mol |
Nom IUPAC |
3-[5-(6-propan-2-yloxypyridin-2-yl)-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C14H18N4O3/c1-9(2)20-12-5-3-4-10(16-12)14-17-13(18-21-14)11-8-19-7-6-15-11/h3-5,9,11,15H,6-8H2,1-2H3 |
Clé InChI |
FMCWBGFIGASZDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=N1)C2=NC(=NO2)C3COCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)

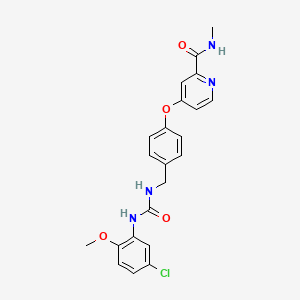


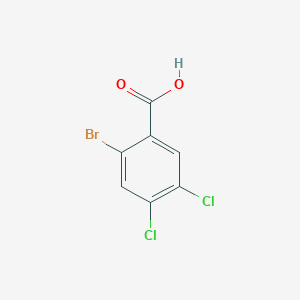
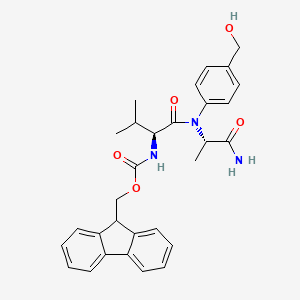


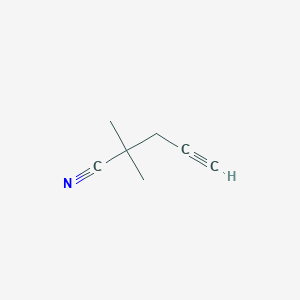

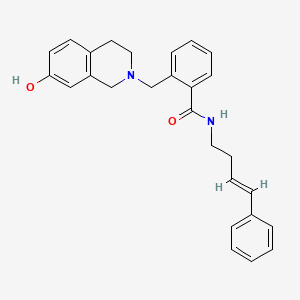
![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)
